Cas no 4806-79-5 (2-(4-Chlorophenyl)propan-1-amine Hydrochloride)

2-(4-Chlorophenyl)propan-1-amine Hydrochloride is a chiral organic compound featuring a chlorophenyl group and an amine functionality, rendered stable and water-soluble as its hydrochloride salt. This intermediate is valuable in pharmaceutical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and fine chemicals. Its structural properties, including the chlorophenyl moiety, enhance binding affinity in receptor-targeted applications. The hydrochloride form ensures improved handling and storage stability. The compound’s defined stereochemistry makes it useful in enantioselective synthesis, supporting the production of optically active drugs. Its purity and consistent composition make it a reliable choice for research and industrial-scale applications in medicinal chemistry.
2-(4-Chlorophenyl)propan-1-amine Hydrochloride structure
4806-79-5 structure
Product Name:2-(4-Chlorophenyl)propan-1-amine Hydrochloride
CAS No:4806-79-5
MF:C9H12ClN
MW:169.651281356812
MDL:MFCD00056126
CID:45335
PubChem ID:107341
Update Time:2025-11-02

2-(4-Chlorophenyl)propan-1-amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenyl)propan-1-amine
    • p-Chloro-beta-methylphenethylamine hydrochloride
    • P-CHLORO-β-METHYL-PHENETHYLAMINE HYDROCHLORIDE
    • 2-(4-Chlorophenyl)propan-1-amine hydrochloride
    • P-chloro-B-methylphenethylamine*hydrochloride
    • p-Chloro-b-methylphenylethylamine
    • Z1198169155
    • EN300-1247731
    • (+/-)-2-(4-chloro-phenyl)-propylamine
    • FLACJAGRDZAFJF-UHFFFAOYSA-N
    • P-CHLORO-.BETA.-METHYLPHENYLETHYLAMINE
    • 4-Chloro-beta-methylbenzeneethanamine
    • SCHEMBL1032332
    • DTXSID30963992
    • 2-(4-chlorophenyl)propan-1-aminehydrochloride
    • BENZENEETHANAMINE, 4-CHLORO-.BETA.-METHYL-
    • OJC269166D
    • 2-(4-CHLOROPHENYL)-1-PROPYLAMINE
    • A7322
    • Q27285689
    • CS-0276146
    • 2-(4-chlorophenyl)propylamine
    • UNII-OJC269166D
    • EINECS 225-365-5
    • p-chloro-beta-methyl-phenethylamine
    • 4-Chloro-beta-methylphenethylamine
    • 4806-79-5
    • P-CHLORO-BETA-METHYL-PHENETHYLAMINEHYDROCHLORIDE
    • 4-CHLORO-.BETA.-METHYLBENZENEETHANAMINE
    • AKOS006282302
    • 4-Chloro-beta-methylphenethylamine hydrochloride
    • P-CHLORO-beta-METHYL-PHENETHYLAMINE HYDROCHLORIDE
    • p-chloro-beta-methylphenylamine
    • P-CHLORO-BETA-METHYLPHENYLETHYLAMINE
    • BENZENEETHANAMINE, 4-CHLORO-BETA-METHYL-
    • 2-(4-Chlorophenyl)propan-1-amine Hydrochloride
    • MDL: MFCD00056126
    • Inchi: 1S/C9H12ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
    • InChI Key: FLACJAGRDZAFJF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C)CN

Computed Properties

  • Exact Mass: 205.04300
  • Monoisotopic Mass: 169.065827
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: No data available
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 26.02000
  • LogP: 3.90450
  • Vapor Pressure: No data available

2-(4-Chlorophenyl)propan-1-amine Hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

2-(4-Chlorophenyl)propan-1-amine Hydrochloride Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Chlorophenyl)propan-1-amine Hydrochloride Pricemore >>

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2-(4-Chlorophenyl)propan-1-amine Hydrochloride Related Literature

Additional information on 2-(4-Chlorophenyl)propan-1-amine Hydrochloride

Recent Advances in the Study of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride (CAS: 4806-79-5)

2-(4-Chlorophenyl)propan-1-amine Hydrochloride (CAS: 4806-79-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often referred to as 4-CPA hydrochloride, has been the subject of recent studies due to its potential applications in medicinal chemistry and drug development. Researchers have been investigating its pharmacological properties, synthesis methods, and potential therapeutic uses, making it a focal point in contemporary scientific literature.

Recent studies have highlighted the compound's role as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its structural features, including the chlorophenyl group and the amine hydrochloride moiety, make it a versatile building block in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel central nervous system (CNS) agents, particularly those targeting neurotransmitter systems. The study emphasized the compound's ability to modulate dopaminergic and serotonergic pathways, suggesting potential applications in neurological disorders.

In addition to its pharmacological potential, 2-(4-Chlorophenyl)propan-1-amine Hydrochloride has also been investigated for its physicochemical properties. A recent paper in Chemical & Pharmaceutical Bulletin (2024) detailed its solubility, stability, and crystalline structure, providing valuable data for formulation scientists. The study revealed that the compound exhibits high solubility in polar solvents, which is advantageous for drug delivery systems. Furthermore, its stability under various pH conditions was characterized, offering insights into its shelf-life and storage requirements.

Another area of active research involves the optimization of synthetic routes for 2-(4-Chlorophenyl)propan-1-amine Hydrochloride. A 2024 study in Organic Process Research & Development presented a scalable and cost-effective method for its production, utilizing green chemistry principles. The new synthetic pathway not only improved yield and purity but also reduced environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

Despite these advancements, challenges remain in the clinical translation of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride. A recent review in Expert Opinion on Drug Discovery (2024) discussed the need for further preclinical studies to assess its safety profile and pharmacokinetics. The authors highlighted the importance of understanding its metabolic pathways and potential drug-drug interactions before advancing to human trials. Nevertheless, the compound's promising properties continue to drive research efforts, with several patents filed in 2024 for its derivatives and applications.

In conclusion, 2-(4-Chlorophenyl)propan-1-amine Hydrochloride (CAS: 4806-79-5) represents a compound of growing importance in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its pharmacological potential, physicochemical properties, and synthetic accessibility. As research progresses, this compound may pave the way for new therapeutic agents, particularly in the realm of CNS disorders. Future studies should focus on addressing the remaining challenges to fully realize its clinical potential.

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